molecular formula C17H28ClNO B126543 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- CAS No. 153788-06-8

3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)-

Cat. No. B126543
M. Wt: 297.9 g/mol
InChI Key: MKAFPMKLOWSXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "Undecanoic acid" and has a molecular weight of 223.73 g/mol. The chemical formula for this compound is C12H19NO.HCl.

Mechanism Of Action

The mechanism of action of 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- is not well-understood. However, it is believed to act as a nucleophile and form covalent bonds with various biological molecules.

Biochemical And Physiological Effects

3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- has been shown to have biochemical and physiological effects on various biological systems. It has been reported to have antifungal, antibacterial, and antiproliferative properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- in lab experiments is its ability to form covalent bonds with various biological molecules. This property makes it an excellent tool for studying the interactions between biological molecules. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are several future directions for research on 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)-. One of the areas of research is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another area of research is the study of the interactions between this compound and biological molecules to better understand its mechanism of action. Additionally, research can be conducted to explore the potential applications of this compound in other scientific fields, such as materials science and environmental science.
In conclusion, 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- is a chemical compound that has shown potential applications in various scientific research fields. Its ability to form covalent bonds with biological molecules makes it an excellent tool for studying the interactions between biological molecules. However, its potential toxicity is a limitation that needs to be considered when using this compound in lab experiments. There are several future directions for research on this compound, including the development of new pharmaceuticals and agrochemicals, the study of its mechanism of action, and the exploration of its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- involves the reaction of Undecanoic acid with ammonia and phenylhydrazine in the presence of hydrochloric acid. The reaction results in the formation of a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- has shown potential applications in various scientific research fields. It has been widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

properties

CAS RN

153788-06-8

Product Name

3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)-

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

2-amino-1-phenylundecan-3-one;hydrochloride

InChI

InChI=1S/C17H27NO.ClH/c1-2-3-4-5-6-10-13-17(19)16(18)14-15-11-8-7-9-12-15;/h7-9,11-12,16H,2-6,10,13-14,18H2,1H3;1H

InChI Key

MKAFPMKLOWSXRU-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl

Canonical SMILES

CCCCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl

synonyms

3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.